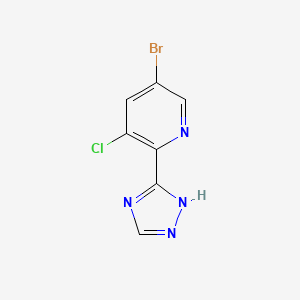
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-chloropyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Triazole Formation: The brominated product is then reacted with sodium azide and a copper catalyst to form the triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while a Suzuki coupling reaction can produce a biaryl compound.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine varies depending on its application:
Biological Targets: In medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can inhibit cytochrome P450 enzymes, affecting drug metabolism.
Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyridine: Lacks the triazole moiety, making it less versatile in certain applications.
3-Chloro-2-(1H-1,2,4-triazol-5-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-3-yl)pyridine: The position of the triazole ring is different, potentially altering its chemical properties.
Uniqueness
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the triazole ring. This combination of substituents provides a unique electronic environment and reactivity profile, making it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H4BrClN4 |
|---|---|
Peso molecular |
259.49 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C7H4BrClN4/c8-4-1-5(9)6(10-2-4)7-11-3-12-13-7/h1-3H,(H,11,12,13) |
Clave InChI |
HQTHXOKDKXUGTP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)C2=NC=NN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


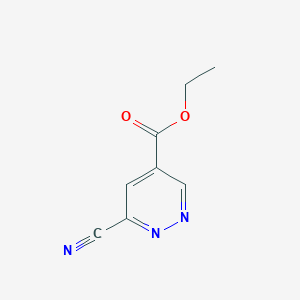
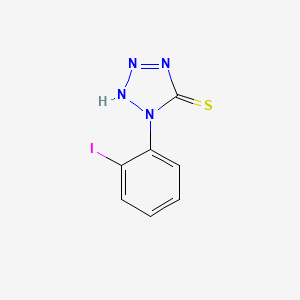
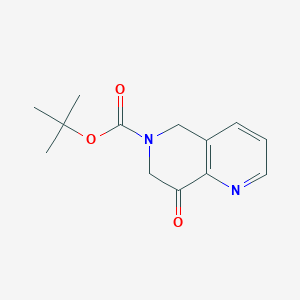
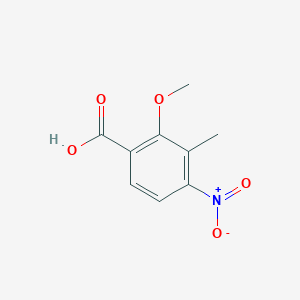
![1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)
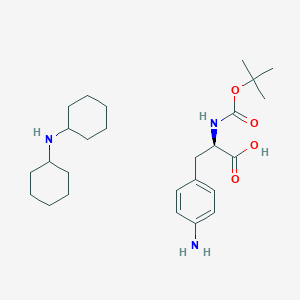
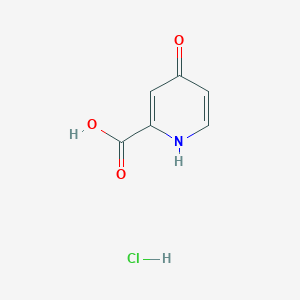
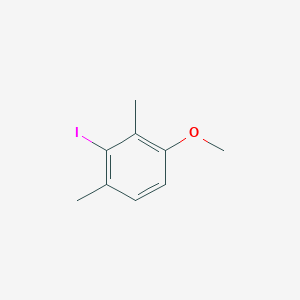

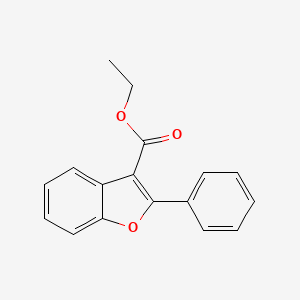
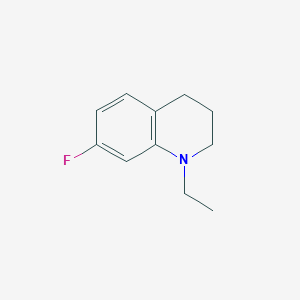


![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
